molecular formula C6H8BrN3 B11806106 5-bromo-N,2-dimethylpyrimidin-4-amine

5-bromo-N,2-dimethylpyrimidin-4-amine

Cat. No.: B11806106
M. Wt: 202.05 g/mol
InChI Key: ARNGELLQFKEKJL-UHFFFAOYSA-N
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Description

5-Bromo-N,2-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5 and two methyl groups at position 2, along with an amino group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,2-dimethylpyrimidin-4-amine typically involves the bromination of N,2-dimethylpyrimidin-4-amine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

5-Bromo-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving nucleic acids or proteins.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N,2-dimethylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and nucleic acid-binding proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(dimethylamino)pyrimidine
  • 5-Bromo-4,6-dimethylpyridin-2-amine
  • 5-Bromo-N,N-dimethylpyrimidin-2-amine

Uniqueness

5-Bromo-N,2-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

5-bromo-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H8BrN3/c1-4-9-3-5(7)6(8-2)10-4/h3H,1-2H3,(H,8,9,10)

InChI Key

ARNGELLQFKEKJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC)Br

Origin of Product

United States

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